

1,1,3-Trimethylcyclopentane environmental fate

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Compound of Interest

Compound Name: **1,1,3-Trimethylcyclopentane**

Cat. No.: **B1620192**

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An In-depth Technical Guide to the Environmental Fate of **1,1,3-Trimethylcyclopentane**

Introduction

1,1,3-Trimethylcyclopentane (CAS No. 4516-69-2) is a saturated cyclic hydrocarbon belonging to the cycloalkane family.^{[1][2]} As a component of various fuel formulations and industrial solvents, its potential for release into the environment necessitates a thorough understanding of its subsequent distribution, persistence, and degradation. This technical guide provides a comprehensive analysis of the environmental fate of **1,1,3-trimethylcyclopentane**, synthesizing key physicochemical data with established principles of environmental chemistry to predict its behavior in atmospheric, terrestrial, and aquatic systems. The insights presented are intended for researchers, environmental scientists, and professionals involved in chemical risk assessment and management.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning and reactivity of **1,1,3-trimethylcyclopentane** are fundamentally governed by its intrinsic physical and chemical properties. Its non-polar, aliphatic cyclic structure results in low water solubility and high volatility, which are primary drivers of its environmental transport.^[3]

Table 1: Key Physicochemical Properties of **1,1,3-Trimethylcyclopentane**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆	[4] [5]
Molecular Weight	112.21 g/mol	[1] [4]
Boiling Point	104.9 °C at 760 mmHg	[4] [5]
Vapor Pressure	35.2 mmHg at 25°C	[4]
Water Solubility	3.73 mg/L at 25°C	[5] [6]
Log Octanol-Water Partition Coefficient (LogP)	4.35 (estimated)	[4]
Henry's Law Constant (kH)	Data available, indicates volatility	[2]

Environmental Distribution and Mobility

The movement and ultimate location of **1,1,3-trimethylcyclopentane** in the environment are dictated by processes such as volatilization and adsorption.

Volatilization and Atmospheric Entry

With a significant vapor pressure of 35.2 mmHg at 25°C and a notable Henry's Law constant, **1,1,3-trimethylcyclopentane** is expected to readily volatilize from both water and soil surfaces.[\[2\]](#)[\[4\]](#) This high volatility is a primary mechanism for its transport from terrestrial and aquatic compartments into the atmosphere, making atmospheric chemistry a critical component of its overall environmental fate.

Soil Adsorption and Mobility

The mobility of a chemical in soil is largely dependent on its tendency to adsorb to soil particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc). For non-polar organic compounds like **1,1,3-trimethylcyclopentane**, adsorption is strongly correlated with the organic matter content of the soil.[\[7\]](#)

While a specific experimental Koc value for **1,1,3-trimethylcyclopentane** is not readily available, it can be estimated from its high octanol-water partition coefficient (LogP of 4.35).[\[4\]](#)

This high LogP value indicates a strong affinity for organic phases over water, suggesting that the compound will adsorb significantly to soil organic matter. Consequently, its mobility in the subsurface is expected to be low, with leaching into groundwater being a less significant transport pathway compared to volatilization.[\[7\]](#)

Hydrolysis

1,1,3-Trimethylcyclopentane lacks hydrolyzable functional groups. Therefore, hydrolysis is not considered an important environmental fate process for this compound.[\[6\]](#)

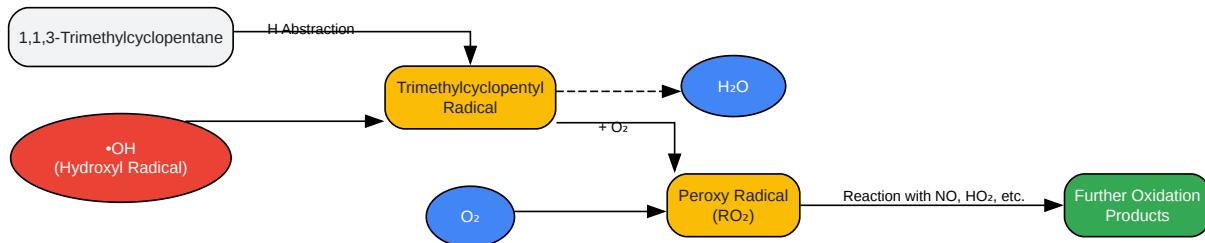
Environmental Degradation Pathways

Degradation processes are crucial for the ultimate removal of **1,1,3-trimethylcyclopentane** from the environment. The primary pathways are atmospheric photooxidation and microbial biodegradation.

Atmospheric Fate and Photooxidation

Once volatilized into the troposphere, the principal degradation mechanism for cycloalkanes is reaction with photochemically produced hydroxyl (OH) radicals.[\[8\]](#) This reaction initiates a cascade of oxidation events. The hydrogen abstraction from the cyclopentane ring by an OH radical leads to the formation of a trimethylcyclopentyl radical. This radical then rapidly reacts with molecular oxygen (O_2) to form a peroxy radical (RO_2), which can subsequently participate in various atmospheric reactions, leading to the formation of more oxidized and typically more water-soluble products.

The atmospheric lifetime of such cycloalkanes is primarily determined by the rate of the initial reaction with OH radicals. For similar cycloalkanes, lifetimes are estimated to be on the order of hours to a few days, indicating that **1,1,3-trimethylcyclopentane** is not persistent in the atmosphere.



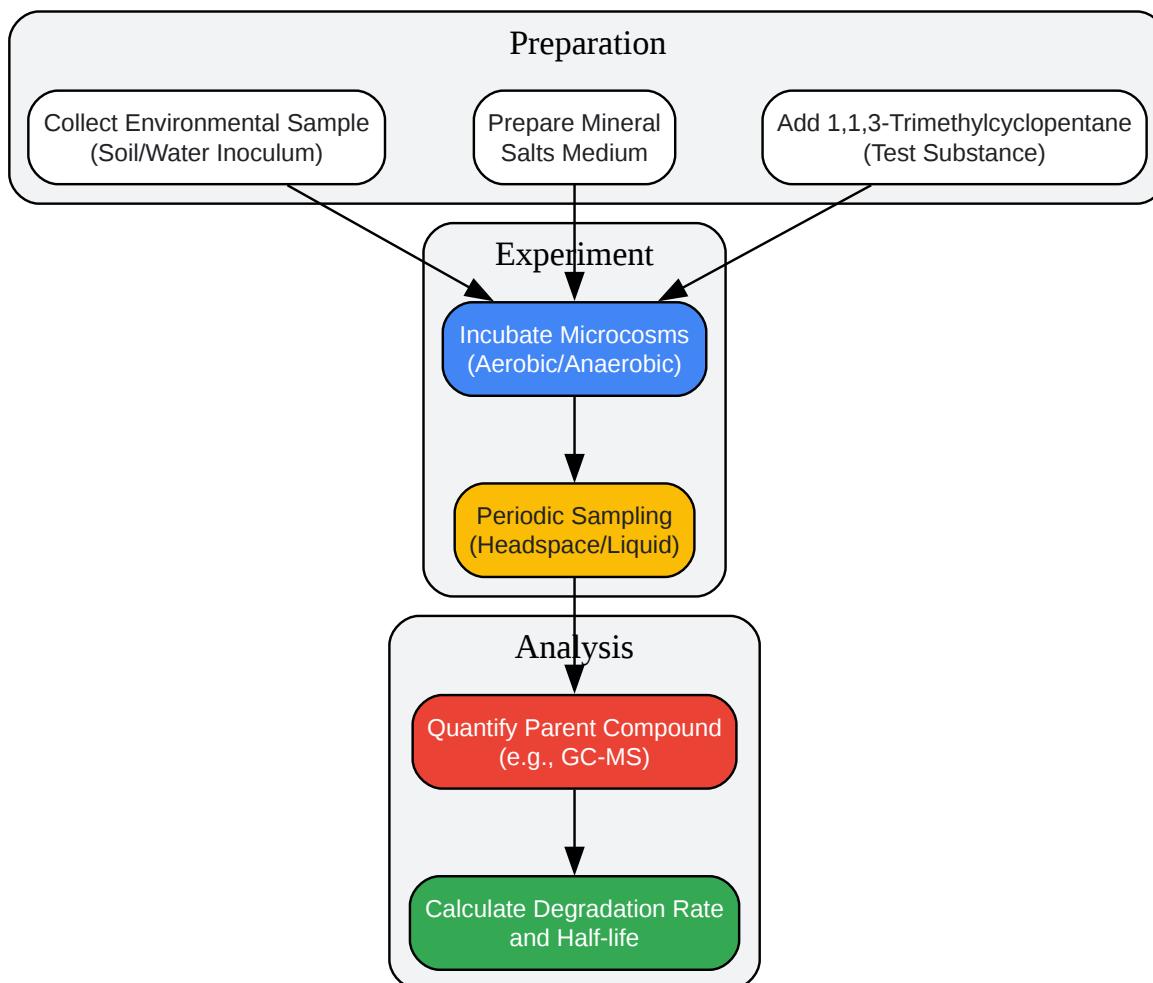
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Caption: Initial steps of atmospheric oxidation of **1,1,3-trimethylcyclopentane**.

Biodegradation

In soil and water, microbial degradation is the most significant breakdown process for hydrocarbons. While specific studies on **1,1,3-trimethylcyclopentane** are limited, the biodegradability of similar cycloalkanes has been documented.[9][10] Aerobic biodegradation, carried out by bacteria and fungi, typically involves the enzymatic introduction of oxygen into the ring structure, leading to ring cleavage and subsequent metabolism.

The presence of methyl branching on the cyclopentane ring may influence the rate of biodegradation. Highly branched alkanes can sometimes be more resistant to microbial attack than their straight-chain counterparts, a phenomenon known as recalcitrance.[11] Therefore, while **1,1,3-trimethylcyclopentane** is expected to be biodegradable, its persistence in soil and water may be longer than that of simpler alkanes. Anaerobic biodegradation is also possible but generally occurs at a much slower rate.[10]



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Caption: Conceptual workflow for assessing the biodegradation of a volatile compound.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a non-polar organic chemical to bioaccumulate is often estimated using its LogP value.

The estimated LogP for **1,1,3-trimethylcyclopentane** is 4.35, which is above the general threshold of 3, suggesting a potential for bioaccumulation in aquatic organisms.^[4] Chemicals with high LogP values tend to partition from water into the fatty tissues of organisms. However,

the actual bioconcentration factor (BCF) also depends on the organism's ability to metabolize and eliminate the substance. While the potential exists, metabolic processes in fish and other organisms may limit the extent of accumulation.

Aquatic and Environmental Toxicity

While this guide focuses on environmental fate, it is important to note the potential hazards. Overexposure may lead to skin and eye irritation.[\[12\]](#) Like many solvents, it may also have anesthetic effects, causing drowsiness, dizziness, and headaches upon inhalation.[\[1\]](#)[\[12\]](#) Although specific aquatic toxicity data is limited, materials safety data sheets for similar solvents often indicate that they are toxic to aquatic life with long-lasting effects.[\[13\]](#)

Experimental Protocol: Determining Atmospheric Reaction Rate with OH Radicals

Objective: To determine the gas-phase reaction rate constant of **1,1,3-trimethylcyclopentane** with OH radicals under simulated atmospheric conditions using a relative rate method.

Methodology:

- Chamber Preparation:
 - A large (e.g., 100-200 L) Teflon or quartz environmental chamber is flushed with purified air until background hydrocarbon levels are below the detection limit.
- Reactant Introduction:
 - A known concentration of **1,1,3-trimethylcyclopentane** is injected into the chamber.
 - A reference compound with a well-established OH reaction rate constant (e.g., toluene) is also injected at a known concentration.[\[14\]](#)
- OH Radical Generation:
 - A precursor for OH radicals, such as methyl nitrite (CH_3ONO) or hydrogen peroxide (H_2O_2), is introduced into the chamber.

- The chamber is irradiated with UV lamps that photolyze the precursor to generate OH radicals.
- Monitoring and Data Collection:
 - The concentrations of **1,1,3-trimethylcyclopentane** and the reference compound are monitored over time using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Analysis:
 - The relative rate method is based on the principle that both the test and reference compounds are consumed solely by their reaction with OH radicals.
 - A plot of $\ln([\text{Test Compound}]_0 / [\text{Test Compound}]t)$ versus $\ln([\text{Reference Compound}]_0 / [\text{Reference Compound}]t)$ is generated.
 - The slope of this plot is equal to the ratio of the two rate constants ($k_{\text{test}} / k_{\text{ref}}$).
 - Since the rate constant of the reference compound (k_{ref}) is known, the rate constant for **1,1,3-trimethylcyclopentane** (k_{test}) can be calculated.

Summary and Conclusion

The environmental fate of **1,1,3-trimethylcyclopentane** is characterized by high volatility, leading to its preferential partitioning into the atmosphere. In the air, it undergoes relatively rapid degradation through photooxidation by OH radicals. In soil and water, it is expected to adsorb to organic matter, limiting its mobility. Biodegradation is the primary removal mechanism in these compartments, though its branched structure may result in slower degradation compared to simpler hydrocarbons. Its high LogP value suggests a potential for bioaccumulation, which warrants further investigation. Overall, **1,1,3-trimethylcyclopentane** is not expected to be a persistent compound in the environment, with atmospheric degradation being a particularly efficient removal pathway.

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